![molecular formula C18H26OSi B8621479 trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane](/img/structure/B8621479.png)
trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trimethylsilanylethynyl group attached to a chroman ring, which is further substituted with tetramethyl groups. The compound’s distinct structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane typically involves multiple steps, starting with the preparation of the chroman ring followed by the introduction of the trimethylsilanylethynyl group. One common method involves the reaction of 2,2,4,4-tetramethyl chroman with trimethylsilylacetylene in the presence of a suitable catalyst, such as palladium or copper, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The trimethylsilanylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated chroman derivatives, while substitution reactions can produce a variety of functionalized chroman compounds.
Wissenschaftliche Forschungsanwendungen
trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the production of high-performance polymers and as an additive in specialty chemicals.
Wirkmechanismus
The mechanism by which trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The trimethylsilanylethynyl group can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone hydrochloride: Known for its use in organic synthesis and as a precursor for various chemical reactions.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Used in the production of high-performance plastics and polymers.
8-Hydroxy-6-trimethylsilanylethynyl-2,2,4,4-tetramethyl chroman: A closely related compound with similar structural features and applications.
Uniqueness
trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane stands out due to its unique combination of a chroman ring with a trimethylsilanylethynyl group. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C18H26OSi |
|---|---|
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane |
InChI |
InChI=1S/C18H26OSi/c1-17(2)13-18(3,4)19-16-9-8-14(12-15(16)17)10-11-20(5,6)7/h8-9,12H,13H2,1-7H3 |
InChI-Schlüssel |
KLSHKWXXHAGUAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(OC2=C1C=C(C=C2)C#C[Si](C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


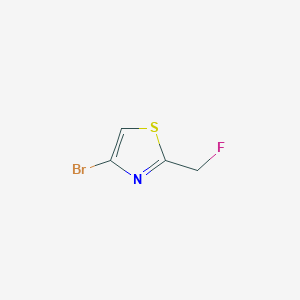
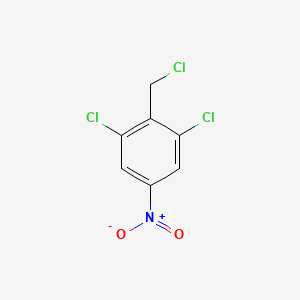

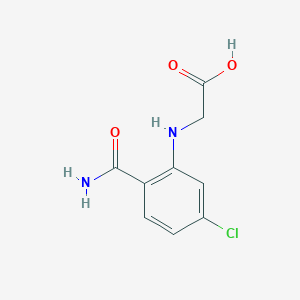
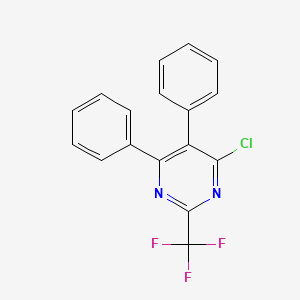
![4-N-(3-fluorophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8621449.png)
![Imidazo[4,5,1-jk][1]benzazepin-2(1H)-one, 6-amino-4,5,6,7-tetrahydro-7-hydroxy-](/img/structure/B8621450.png)
![4-[(3-Fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B8621458.png)
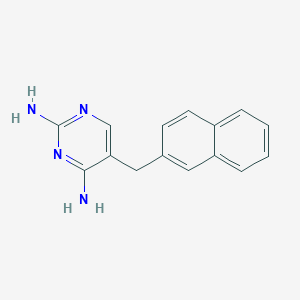
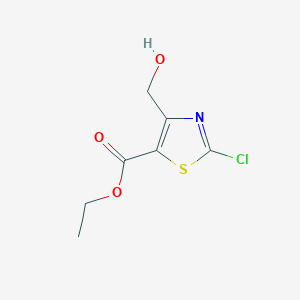
![4-[3-Amino-3-methylpropyl]benzamide](/img/structure/B8621481.png)


![N-cyclohexyl-4-[(4-fluorophenoxy)methyl]cyclohexan-1-amine](/img/structure/B8621503.png)
